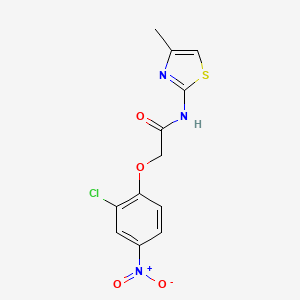![molecular formula C18H17IO7 B7465238 [2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465238.png)
[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate typically involves the following steps:
Formation of the 3,4,5-trimethoxyphenyl ethyl ketone: This can be achieved through the Friedel-Crafts acylation of 3,4,5-trimethoxybenzene with an appropriate acyl chloride.
Synthesis of the iodofuran derivative: The iodination of furan can be carried out using iodine and a suitable oxidizing agent.
Coupling reaction: The final step involves the coupling of the 3,4,5-trimethoxyphenyl ethyl ketone with the iodofuran derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carbonyl group or the double bond in the prop-2-enoate moiety can yield different reduced products.
Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the carbonyl group or the double bond.
Substitution: Various substituted aromatic and heterocyclic derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry
Material Science: Use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of [2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- [2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate
- [2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-chlorofuran-2-yl)prop-2-enoate
Uniqueness
The presence of the iodine atom in the furan ring distinguishes [2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate from its bromine and chlorine analogs, potentially imparting unique reactivity and biological activity.
Properties
IUPAC Name |
[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IO7/c1-22-14-8-11(9-15(23-2)18(14)24-3)13(20)10-25-17(21)7-5-12-4-6-16(19)26-12/h4-9H,10H2,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWCTHIXWIPCFV-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)COC(=O)C=CC2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)COC(=O)/C=C/C2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)
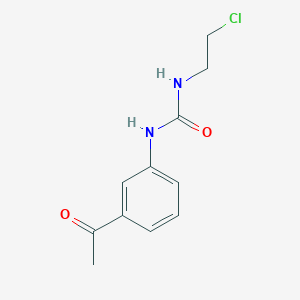
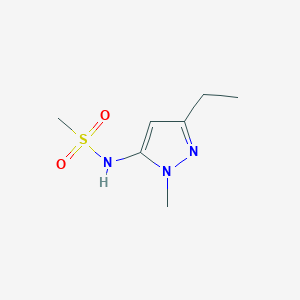
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)

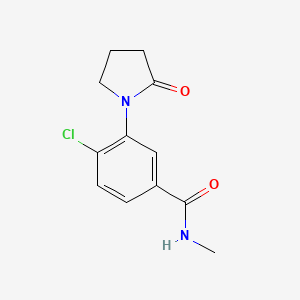
![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)
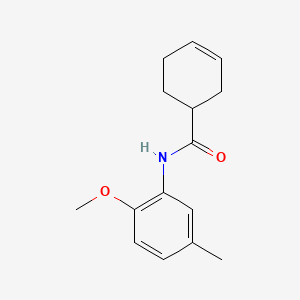
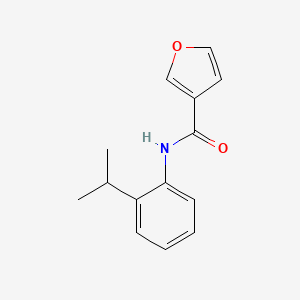
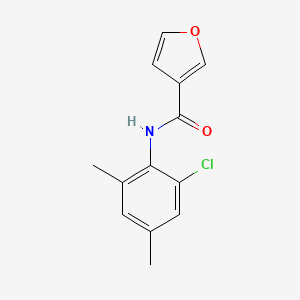
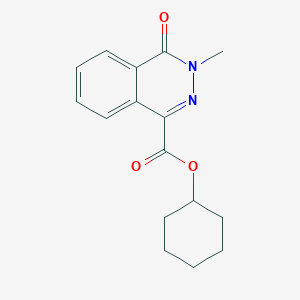
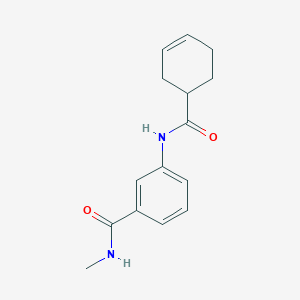
![3-(dimethylamino)-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465248.png)
